N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline
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Overview
Description
N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a complex organic compound that features a nitro group, a tetrazole ring, and a methylated aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of sodium azide with an appropriate nitrile under acidic conditions to form the tetrazole ring. This intermediate is then subjected to nitration using a mixture of nitric acid and acetic anhydride to introduce the nitro group. The final step involves the methylation of the aniline group using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and methylation steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the aniline can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives
Mechanism of Action
The mechanism of action of N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The tetrazole ring can interact with metal ions, potentially disrupting metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-nitroaniline: Lacks the tetrazole ring, making it less reactive in certain applications.
5-nitro-1H-tetrazole: Does not have the aniline or methyl groups, limiting its use in organic synthesis.
2-nitroaniline: Similar structure but lacks the methyl and tetrazole groups, affecting its chemical reactivity.
Uniqueness
N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to the presence of both the nitro group and the tetrazole ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H8N6O2 |
---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
N-methyl-2-nitro-5-(2H-tetrazol-5-yl)aniline |
InChI |
InChI=1S/C8H8N6O2/c1-9-6-4-5(8-10-12-13-11-8)2-3-7(6)14(15)16/h2-4,9H,1H3,(H,10,11,12,13) |
InChI Key |
NGTWUGPIDVWYID-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)C2=NNN=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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